molecular formula C15H19FN4S B12132368 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12132368
M. Wt: 306.4 g/mol
InChI Key: GIQUICCRBDAQDO-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H19FN4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Properties

Molecular Formula

C15H19FN4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H19FN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h6-9,12H,1-5,10,17H2

InChI Key

GIQUICCRBDAQDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the triazole ring provides stability and resistance to metabolic degradation .

Biological Activity

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that enhances its potential as a therapeutic agent. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is C14H18FN3SC_{14}H_{18}FN_3S. The presence of a cyclohexyl group contributes to its lipophilicity, while the fluorobenzyl sulfanyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans500 μg/mL

The MIC values indicate that 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has moderate activity against Candida species and varying effectiveness against bacteria.

Antifungal Activity

The antifungal properties of this compound have been assessed in vitro. It has shown moderate activity against several fungal pathogens, particularly those belonging to the Candida genus.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity.

Cell Line IC50 (µM) Reference
HCT-116 (colon carcinoma)6.2
MCF-7 (breast carcinoma)27.3

These IC50 values suggest that the compound exhibits promising anticancer activity compared to established chemotherapeutics.

The mechanism by which 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine exerts its biological effects involves interaction with various biological macromolecules. The triazole ring is known to inhibit enzymes by binding to their active sites or altering their conformations. This interaction is critical for its antimicrobial and anticancer activities.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of triazole derivatives:

  • Antimicrobial Studies : A comparative study showed that triazole derivatives exhibited superior antimicrobial activity against resistant strains of bacteria compared to conventional antibiotics .
  • Anticancer Efficacy : In a study involving multiple cancer cell lines, compounds similar to 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine demonstrated IC50 values significantly lower than those of reference drugs like doxorubicin .

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